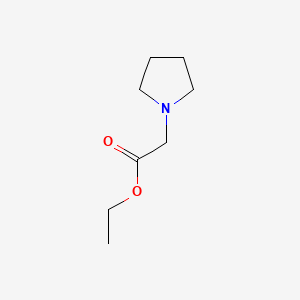

Ethyl 2-(pyrrolidin-1-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(pyrrolidin-1-yl)acetate is an organic compound that features a pyrrolidine ring attached to an ethyl acetate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule, making it a versatile scaffold in drug discovery and other scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate typically involves the reaction of pyrrolidine with ethyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Pyrrolidine+Ethyl chloroacetate→Ethyl 2-(pyrrolidin-1-yl)acetate+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-(pyrrolidin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride.

Substitution: The ethyl acetate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation: N-oxides.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Activité Biologique

Ethyl 2-(pyrrolidin-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring attached to an ethyl acetate moiety. The presence of the pyrrolidine ring imparts significant chemical properties that facilitate interactions with various biological targets. The compound has the molecular formula C₈H₁₅NO₂ and a molecular weight of 155.21 g/mol .

Target Interactions

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It has been shown to interact with:

- Esterases : This compound can act as a substrate for esterases, leading to hydrolysis and the formation of active pyrrolidine derivatives that may influence various biochemical pathways .

- G-protein Coupled Receptors (GPCRs) : this compound modulates signaling pathways associated with GPCRs, potentially affecting gene expression and cellular metabolism .

Biochemical Pathways

The compound's interactions can lead to alterations in several key biochemical pathways, including:

- Cell Signaling : By modulating GPCR pathways, it can influence cellular responses to external stimuli.

- Enzyme Inhibition : this compound may inhibit enzymes such as acetylcholinesterase, affecting neurotransmitter levels in the nervous system .

In Vitro Studies

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives have been tested against breast cancer cell lines, showing varying degrees of cytotoxicity:

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| Compound 1f | MDA-MB-231 | 6.25 | Significant decrease in cell viability |

| Compound 1d | MDA-MB-231 | 25 | Moderate decrease in cell viability |

| Compound 1h | MCF-7 | 100 | Notable reduction in cell viability |

These results indicate that modifications to the basic structure can enhance or diminish biological activity against specific cancer types .

In Vivo Studies

In animal models, the effects of this compound vary with dosage. Low doses have been associated with beneficial effects such as enhanced cognitive function and metabolic activity, while higher doses may lead to toxicity or adverse effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. The introduction of heteroatoms like nitrogen can enhance solubility and bioavailability, making it a promising candidate for drug development .

Anticancer Activity

In a recent study focused on pyrrolidine derivatives, compounds similar to this compound demonstrated significant anticancer activity through mechanisms involving apoptosis induction and inhibition of cell proliferation in breast cancer models .

Neuropharmacological Effects

Research indicates that this compound may also have neuropharmacological effects, potentially influencing cognitive functions through modulation of neurotransmitter systems .

Propriétés

IUPAC Name |

ethyl 2-pyrrolidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIBKVMTKMLDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176515 | |

| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22041-19-6 | |

| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.